N-[(E)-benzylideneamino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine
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Overview
Description
N-[(E)-benzylideneamino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a heterocyclic compound that belongs to the class of triazinoindoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-benzylideneamino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine typically involves the reaction of 3-amino-5H-[1,2,4]triazino[5,6-b]indole with benzaldehyde under reflux conditions in the presence of an acid catalyst . The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-benzylideneamino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylideneamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazinoindole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[(E)-benzylideneamino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine exerts its effects involves its interaction with cellular targets. The compound has been shown to bind to DNA, causing disruption of the cell cycle and induction of apoptosis in cancer cells . It also interacts with proteins involved in cell signaling pathways, further contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share the triazinoindole core structure and exhibit similar biological activities.
Indolo[2,3-b]quinoxalines: These compounds are structurally related and have been studied for their DNA intercalating properties and anticancer activities.
Uniqueness
N-[(E)-benzylideneamino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards cancer cells . Its ability to selectively bind to ferrous ions, unlike other iron chelators, further distinguishes it from similar compounds .
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6/c1-11-7-8-14-13(9-11)15-16(19-14)20-17(23-21-15)22-18-10-12-5-3-2-4-6-12/h2-10H,1H3,(H2,19,20,22,23)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFBDCTXHMJZKR-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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